molecular formula C14H14ClN3O B7509389 3-(3-Chlorophenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea

3-(3-Chlorophenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea

Cat. No. B7509389
M. Wt: 275.73 g/mol
InChI Key: NDWIBGRVTDQABK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea, also known as CPMPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a member of the urea family and has been synthesized using different methods to explore its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea is still not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or receptors in the body, leading to its biological effects.
Biochemical and Physiological Effects:
3-(3-Chlorophenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. Additionally, it has been shown to have a positive effect on insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3-Chlorophenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea in lab experiments is its ability to selectively target specific enzymes or receptors, making it a useful tool for studying their function. However, one limitation of its use is that it may have off-target effects, leading to potential complications in experimental results.

Future Directions

There are several potential future directions for research on 3-(3-Chlorophenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea. One area of interest is its potential use in the development of new cancer therapies. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, research on its potential use in the treatment of diabetes and other metabolic disorders is also warranted.
In conclusion, 3-(3-Chlorophenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. Its unique properties make it a valuable tool for studying the function of enzymes and receptors in the body. Further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of 3-(3-Chlorophenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea involves the reaction of 3-chlorobenzylamine and 4-pyridylmethylisocyanate in the presence of a base. This reaction leads to the formation of 3-(3-Chlorophenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea, which can be further purified using various techniques such as column chromatography, recrystallization, and HPLC.

Scientific Research Applications

3-(3-Chlorophenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea has been studied for its potential use in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to have a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

properties

IUPAC Name

3-(3-chlorophenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O/c1-18(10-11-5-7-16-8-6-11)14(19)17-13-4-2-3-12(15)9-13/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWIBGRVTDQABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=NC=C1)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.